molecular formula C10H7F4O4P B14273542 4H-1,3,2-Benzodioxaphosphorin-4-one, 2-(2,2,3,3-tetrafluoropropoxy)- CAS No. 137073-23-5

4H-1,3,2-Benzodioxaphosphorin-4-one, 2-(2,2,3,3-tetrafluoropropoxy)-

Cat. No.: B14273542
CAS No.: 137073-23-5
M. Wt: 298.13 g/mol
InChI Key: GRGDATBSAKJDAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-1,3,2-Benzodioxaphosphorin-4-one, 2-(2,2,3,3-tetrafluoropropoxy)- is a chemical compound known for its unique structure and reactivity It belongs to the class of benzodioxaphosphorin compounds, which are characterized by a phosphorus atom bonded to an oxygen atom within a dioxaphosphorin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the reactive intermediates .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous control of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity. The final product is usually purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

4H-1,3,2-Benzodioxaphosphorin-4-one, 2-(2,2,3,3-tetrafluoropropoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include phosphine oxides, phosphines, and substituted benzodioxaphosphorin derivatives .

Scientific Research Applications

4H-1,3,2-Benzodioxaphosphorin-4-one, 2-(2,2,3,3-tetrafluoropropoxy)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4H-1,3,2-Benzodioxaphosphorin-4-one, 2-(2,2,3,3-tetrafluoropropoxy)- involves its ability to act as a phosphorylating agent. It interacts with nucleophiles, transferring its phosphorus atom to form new phosphorus-containing compounds. This reactivity is facilitated by the electron-withdrawing effects of the tetrafluoropropoxy group, which makes the phosphorus atom more electrophilic .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-1,3,2-Benzodioxaphosphorin-4-one, 2-(2,2,3,3-tetrafluoropropoxy)- is unique due to the presence of the tetrafluoropropoxy group, which enhances its reactivity and stability compared to other benzodioxaphosphorin compounds. This makes it particularly valuable in applications requiring high reactivity and specificity .

Properties

CAS No.

137073-23-5

Molecular Formula

C10H7F4O4P

Molecular Weight

298.13 g/mol

IUPAC Name

2-(2,2,3,3-tetrafluoropropoxy)-1,3,2-benzodioxaphosphinin-4-one

InChI

InChI=1S/C10H7F4O4P/c11-9(12)10(13,14)5-16-19-17-7-4-2-1-3-6(7)8(15)18-19/h1-4,9H,5H2

InChI Key

GRGDATBSAKJDAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OP(O2)OCC(C(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.